molecular formula C4H2F8O B122362 Pentafluoroethyl 2,2,2-trifluoroethyl ether CAS No. 156053-88-2

Pentafluoroethyl 2,2,2-trifluoroethyl ether

Cat. No.: B122362
CAS No.: 156053-88-2
M. Wt: 218.04 g/mol
InChI Key: ZOMISZRVOJQGOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoroethyl 2,2,2-trifluoroethyl ether can be synthesized through the reaction of pentafluoroethyl iodide with 2,2,2-trifluoroethanol in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution reaction to form the ether linkage.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentafluoroethyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorinated alcohols, acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pentafluoroethyl 2,2,2-trifluoroethyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pentafluoroethyl 2,2,2-trifluoroethyl ether exerts its effects involves its interaction with molecular targets through its ether linkage and fluorinated groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding . The compound’s high electronegativity and stability contribute to its unique reactivity and effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluoroethyl 2,2,2-trifluoroethyl ether is unique due to its specific combination of pentafluoroethyl and trifluoroethyl groups, which impart distinct chemical properties such as high stability, low reactivity under standard conditions, and unique solubility characteristics. These properties make it particularly valuable in specialized applications where other similar compounds may not perform as effectively.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-(2,2,2-trifluoroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F8O/c5-2(6,7)1-13-4(11,12)3(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMISZRVOJQGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379752
Record name Pentafluoroethyl 2,2,2-trifluoroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156053-88-2
Record name Pentafluoroethyl 2,2,2-trifluoroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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